Fmoc-L-beta-homoproline: A Technical Guide for Advanced Peptide and Peptidomimetic Design
Fmoc-L-beta-homoproline: A Technical Guide for Advanced Peptide and Peptidomimetic Design
Abstract
This technical guide provides a comprehensive overview of Fmoc-L-beta-homoproline, a pivotal building block for researchers, chemists, and drug development professionals. We delve into its core physicochemical properties, provide detailed, field-tested protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and explore its strategic role in the design of next-generation therapeutics. This document moves beyond a simple datasheet, offering insights into the causal mechanisms behind experimental choices and grounding its recommendations in authoritative scientific principles. By leveraging the unique structural constraints of a six-membered ring beta-amino acid, Fmoc-L-beta-homoproline serves as a powerful tool to engineer peptides with enhanced proteolytic stability, novel secondary structures, and improved pharmacokinetic profiles.
Introduction: The Strategic Value of Non-natural Amino Acids in Drug Discovery
The therapeutic landscape is increasingly dominated by peptide-based drugs. However, native peptides often suffer from significant limitations, including rapid degradation by proteases and a lack of defined secondary structure in short sequences, which can limit binding affinity and specificity.[1] The incorporation of non-natural amino acids is a cornerstone strategy to overcome these hurdles.[2] Beta-amino acids, which feature an additional carbon in their backbone compared to their alpha-amino acid counterparts, are particularly valuable. This seemingly minor alteration has profound structural and functional consequences, most notably a pronounced resistance to enzymatic degradation.[3][4]
Fmoc-L-beta-homoproline, or (S)-2-(1-Fmoc-2-pyrrolidinyl)acetic acid, is a unique cyclic beta-amino acid. It combines the conformational rigidity of a proline-like ring structure with the backbone extension of a beta-amino acid.[5] This distinct architecture makes it an invaluable tool for:
-
Inducing Stable Secondary Structures: The cyclic nature of the beta-homoproline residue introduces significant conformational constraints, guiding the peptide backbone into predictable turns and helical structures, which are critical for mimicking protein epitopes.[6]
-
Enhancing Proteolytic Stability: Peptides incorporating beta-amino acids, especially within the backbone, show remarkable resistance to cleavage by common proteases, significantly extending their in vivo half-life.[3][7]
-
Developing Foldamers and Peptidomimetics: Fmoc-L-beta-homoproline is a key monomer for the synthesis of foldamers—non-natural oligomers that adopt well-defined, protein-like secondary structures.[2] These structures are instrumental in designing inhibitors of protein-protein interactions (PPIs) and other challenging drug targets.
This guide will provide the technical foundation necessary to effectively harness the potential of Fmoc-L-beta-homoproline in your research and development endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.
Core Identification and Properties
| Property | Value | Source(s) |
| Chemical Name | {(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid | [5] |
| Synonyms | Fmoc-L-β-HomoPro-OH, (S)-2-(1-Fmoc-2-pyrrolidinyl)acetic acid | [5][8] |
| CAS Number | 193693-60-6 | [8][9] |
| Molecular Formula | C₂₁H₂₁NO₄ | [8][9] |
| Molecular Weight | 351.4 g/mol | [10] |
| Appearance | White to off-white powder | [10] |
| Purity | ≥95% | [8][9] |
| Optical Rotation | [α]D = -33.0 ± 3º (c=1 in DMF) | [10] |
| Storage | Store at 2-8°C, desiccated. | [9][10] |
Solubility Profile
Quantitative solubility data for Fmoc-L-beta-homoproline is not extensively published and is often determined empirically. However, based on its chemical structure and widespread use in SPPS, a qualitative solubility profile can be established.
-
High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP). These are the recommended solvents for coupling reactions in SPPS.[11]
-
Moderate Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Sparingly Soluble: Aqueous buffers, Diethyl Ether.[12]
Protocol for Quantitative Solubility Determination:
For applications requiring precise concentrations, a standardized protocol to determine solubility is recommended.
Fmoc Group Deprotection
The removal of the Fmoc protecting group is a standard procedure, typically achieved with a solution of piperidine in DMF.
Standard Deprotection Protocol:
-
Treat the resin-bound peptide with a solution of 20% (v/v) piperidine in DMF. [13]Use a volume sufficient to fully swell the resin (approx. 10 mL/g of resin).
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 7-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. [13]This washing step is critical, as residual piperidine will neutralize the subsequent coupling reaction.
Coupling Protocol: Addressing Steric Hindrance
The coupling of Fmoc-L-beta-homoproline presents a moderate challenge due to the steric hindrance of its N-alkylated (pyrrolidine ring) beta-substituted backbone. Standard coupling reagents like HBTU can be effective, but for ensuring high efficiency and minimizing side reactions, more potent activators are recommended. [14] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the reagent of choice for this purpose. [15][16]The 7-azabenzotriazole (HOAt) moiety in HATU forms a more reactive OAt-ester compared to the OBt-ester formed by HBTU, accelerating the acylation of the sterically hindered secondary amine of beta-homoproline. [17] Optimized HATU Coupling Protocol (0.1 mmol scale):
-
Preparation: In a separate reaction vessel, dissolve Fmoc-L-beta-homoproline (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in 2 mL of DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the amino acid/HATU solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling: Add the activated amino acid solution to the deprotected, washed peptide-resin from the previous step.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For difficult sequences or if aggregation is suspected, the coupling time can be extended up to 4 hours. [13]5. Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the absence of free primary amines. Note: The Kaiser test will not work on the secondary amine of the newly coupled beta-homoproline but is useful for confirming the completion of coupling onto a primary amine in the preceding step. If the previous residue was also a secondary amine, monitoring is best achieved by cleaving a small sample for LC-MS analysis. If coupling is incomplete, a second coupling (recoupling) step can be performed.
Strategic Applications in Drug Design and Development
The incorporation of Fmoc-L-beta-homoproline is not merely a substitution but a strategic design choice to imbue peptides with desirable pharmaceutical properties.
Enhancing Proteolytic Stability
One of the most significant advantages of beta-peptides is their profound resistance to degradation by proteases. [4]The altered backbone geometry of a peptide containing a beta-amino acid residue does not fit into the active site of common peptidases like trypsin and chymotrypsin, which are highly specific for alpha-peptidic bonds. [3]
-
Mechanism of Stability: The altered spacing between side chains and the different torsional angles of the backbone prevent the peptide from adopting the canonical extended conformation required for protease recognition and cleavage.
-
Impact: This stability translates directly to a longer biological half-life, a critical parameter for therapeutic efficacy. Peptides incorporating beta-amino acids have shown orders of magnitude greater stability in serum compared to their all-alpha-peptide counterparts. [7]
Constructing Foldamers and Peptidomimetics
Fmoc-L-beta-homoproline is an excellent building block for creating foldamers that mimic protein secondary structures, such as β-turns and helices. [2][6]The constrained pyrrolidine ring forces the peptide backbone into specific dihedral angles, promoting predictable folding patterns.
-
β-Turn Induction: The L-beta-homoproline residue can act as a potent inducer of β-turns, which are critical for reversing the direction of a peptide chain and are often found in the active loops of proteins.
-
Helix Nucleation: In combination with other beta-amino acids, it can contribute to the formation of stable helical structures, such as the 12-helix or 14-helix, which are common motifs in beta-peptides.
-
Structure-Activity Relationship (SAR) Studies: By systematically replacing alpha-proline with L-beta-homoproline in a bioactive peptide, researchers can probe the importance of backbone conformation for biological activity. [18][19]This allows for the decoupling of side-chain interactions from backbone structure, providing invaluable insights for ligand optimization.
Plausible Synthesis Route
While Fmoc-L-beta-homoproline is commercially available, understanding its synthesis provides deeper insight into its chemistry. A plausible and efficient route starts from the commercially available L-β-Homoproline hydrochloride. [20][21]The key step is the protection of the secondary amine with the Fmoc group.
Synthetic Scheme:
This reaction follows a standard Schotten-Baumann procedure for Fmoc protection of an amino acid. The choice of base (e.g., sodium carbonate, DIEA) and Fmoc source (e.g., Fmoc-OSu, Fmoc-Cl) allows for optimization based on scale and desired purity.
Conclusion and Future Outlook
Fmoc-L-beta-homoproline is more than just a protected amino acid; it is a strategic tool for molecular engineering. Its unique combination of a cyclic constraint and an extended beta-amino acid backbone provides a direct and powerful method for enhancing the drug-like properties of peptides. By conferring exceptional proteolytic stability and enabling the design of novel, well-defined secondary structures, this building block allows researchers to address the primary liabilities of peptide therapeutics. As the field of drug discovery continues to tackle increasingly complex targets like intracellular protein-protein interactions, the rational design of potent, stable, and structurally defined peptidomimetics and foldamers will be paramount. Fmoc-L-beta-homoproline is, and will continue to be, a key enabler in this exciting and impactful endeavor.
References
- BenchChem. (n.d.). Application Notes and Protocols: The Use of Fmoc-β-HoPhe-OH with HBTU and HATU Coupling Reagents.
- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- CymitQuimica. (n.d.). CAS 193693-60-6: (S)-2-(1-fmoc-2-pyrrolidinyl)acetic acid.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Lim, S., et al. (n.d.). Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors. Journal of the American Chemical Society.
- Frackenpohl, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632.
- ScienceOpen. (n.d.). Supporting Information.
- Anaspec. (n.d.). Fmoc-L-beta-homoproline - 1 g.
- Hook, D. F., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chembiochem, 5(5), 691-704.
- TargetMol. (n.d.). Fmoc-L-Proline | Amino Acids and Derivatives.
- Sigma-Aldrich. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®.
- Santa Cruz Biotechnology. (n.d.). Fmoc-L-beta-homoproline | CAS 193693-60-6.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Nowick, J. S., et al. (2020).
- MedChemExpress. (n.d.). Pyrrolidin-2-yl-acetic acid hydrochloride | Biosynthetic Precursor.
- Hura, M., et al. (n.d.). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry.
- Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739.
- Mező, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Amino Acids, 51(9), 1339-1350.
- De Rosa, S., et al. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. The Journal of Organic Chemistry, 88(20), 14595-14603.
- Aapptec Peptides. (n.d.). Fmoc-beta-HPro-OH [193693-60-6].
- TCI Chemicals. (n.d.). (S)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride.
- Aaronchem. (n.d.). N-Fmoc-(S)-2-(pyrrolidin-2-ylmethoxy)acetic acid.
- Chem-Impex. (n.d.). Fmoc-L-β-homoproline.
- Li, Z., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Nefzi, A., et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
- Google Patents. (n.d.). CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- Cusabio. (n.d.). Fmoc-L-beta-homoproline.
- Ferrazzano, L., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(24), 8593-8613.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION: N-Boc-L-Proline.
- Google Patents. (n.d.). WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Activotec. (n.d.). Standard Fmoc Protected Amino Acids.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Chem-Impex. (n.d.). Fmoc-L-homoproline.
- Chem-Impex. (n.d.). Fmoc-L-β-homoprolina.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Hansen, M. B., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13988-13997.
- Gordon, A., et al. (2018). Structure–activity relationship studies using peptide arrays: the example of HIV-1 Rev–integrase interaction. RSC Advances, 8(50), 28424-28437.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Deng, S., et al. (2023). Structure–activity relationship of GPR15L peptide analogues and investigation of their interaction with the GPR15 receptor. Journal of Peptide Science, e3466.
- Chem-Impex. (n.d.). Fmo-L-homoproline.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
Sources
- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 193693-60-6: (S)-2-(1-fmoc-2-pyrrolidinyl)acetic acid [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. cusabio.com [cusabio.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Structure–activity relationship studies using peptide arrays: the example of HIV-1 Rev–integrase interaction - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. (S)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride | 53912-85-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
